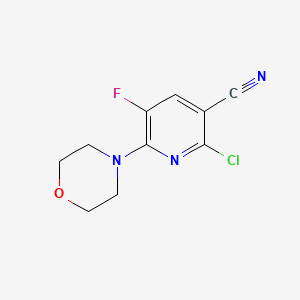

2-Chloro-5-fluoro-6-morpholinonicotinonitrile

説明

2-Chloro-5-fluoro-6-morpholinonicotinonitrile is a substituted pyridine derivative featuring a chloro group at position 2, a fluorine atom at position 5, and a morpholino (tetrahydro-1,4-oxazine) substituent at position 6. The nitrile group at position 3 enhances its reactivity in nucleophilic addition or coupling reactions.

特性

分子式 |

C10H9ClFN3O |

|---|---|

分子量 |

241.65 g/mol |

IUPAC名 |

2-chloro-5-fluoro-6-morpholin-4-ylpyridine-3-carbonitrile |

InChI |

InChI=1S/C10H9ClFN3O/c11-9-7(6-13)5-8(12)10(14-9)15-1-3-16-4-2-15/h5H,1-4H2 |

InChIキー |

IZHYDDAJCJERBE-UHFFFAOYSA-N |

正規SMILES |

C1COCCN1C2=C(C=C(C(=N2)Cl)C#N)F |

製品の起源 |

United States |

準備方法

Preparation Methods of 2-Chloro-5-fluoro-6-morpholinonicotinonitrile

Starting Materials and Key Intermediates

- 2,6-Dichloro-5-fluoronicotinic acid or ester derivatives serve as common precursors for halogenated nicotinonitriles.

- 2-Chloro-5-fluoro-nicotinic acid or nicotinate esters are intermediates for further substitution.

- Morpholine is introduced typically by nucleophilic substitution replacing a halogen at the 6-position.

Detailed Preparation Steps

Halogenation and Formation of Halogenated Nicotinic Acid Derivatives

According to patent literature, 2,6-dichloro-5-fluoronicotinic acid can be synthesized by selective chlorination and fluorination of nicotinic acid derivatives under controlled conditions. The chlorination often employs reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux, with solvents like toluene or chlorobenzene to facilitate the reaction and improve yield.

Conversion to Nicotinonitrile Derivatives

The nitrile group introduction can be achieved by dehydration of the corresponding amide or by direct substitution reactions on halogenated nicotinic acid derivatives. Catalytic hydrogenation and selective dechlorination have been reported to fine-tune the substitution pattern, using catalysts such as Lindlar catalyst, Raney nickel, or palladium on carbon in solvents like methanol, ethanol, or tetrahydrofuran (THF).

Morpholine Substitution at the 6-Position

The morpholine substituent is typically introduced via nucleophilic aromatic substitution (SNAr) of the chlorine atom at the 6-position of the halogenated nicotinonitrile intermediate. This reaction is facilitated by the electron-withdrawing nitrile and fluorine substituents, which activate the pyridine ring towards nucleophilic attack. The reaction is carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120 °C) to achieve high substitution efficiency.

Reaction Conditions and Optimization

Research Outcomes and Analytical Data

Purity and Yield

Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm substitution patterns, with characteristic shifts for pyridine protons and morpholine methylene groups.

- Mass Spectrometry (MS): Molecular ion peaks corresponding to the expected molecular weight confirm the product identity.

- High-Performance Liquid Chromatography (HPLC): Used to assess purity and monitor reaction progress.

Summary Table of Preparation Methods

The preparation of this compound involves a multi-step synthetic route starting from halogenated nicotinic acid derivatives. Key steps include selective chlorination and fluorination, nitrile group introduction via catalytic hydrogenation or dehydration, and nucleophilic aromatic substitution of morpholine at the 6-position. Optimized reaction conditions and choice of reagents ensure high yields and purity of the final product. Analytical data confirm the structural integrity and quality of the compound.

This synthesis strategy is supported by multiple patents and peer-reviewed research, providing a reliable framework for laboratory and industrial-scale production.

化学反応の分析

2-chloro-5-fluoro-6-(morpholin-4-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro and fluoro groups can be targets for nucleophilic substitution reactions, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially modifying the morpholinyl group or the pyridine ring.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

2-chloro-5-fluoro-6-(morpholin-4-yl)pyridine-3-carbonitrile has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: It can be used as a building block for the synthesis of advanced materials with unique electronic or optical properties.

Biological Studies: The compound may be used in biological assays to study its effects on various biological pathways and processes.

作用機序

The mechanism of action of 2-chloro-5-fluoro-6-(morpholin-4-yl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be specific to the biological system being studied.

類似化合物との比較

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of halogen (Cl, F) and morpholino substituents. Below is a comparative analysis with key analogs:

Pharmacological and Industrial Relevance

- Drug Development: Fluorinated pyridines like 2-Fluoro-5-nitrobenzaldehyde () are precursors in antiviral agents, suggesting that the target compound’s fluorine and morpholino groups could enhance metabolic stability or bioavailability .

- Agrochemicals : The trifluoromethyl analogs (e.g., 951624-83-2) are used in herbicides, indicating that the target compound’s balanced halogen/heterocyclic profile might optimize pesticidal activity with reduced toxicity .

生物活性

2-Chloro-5-fluoro-6-morpholinonicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 233.65 g/mol. The compound features a chlorinated and fluorinated pyridine ring, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H9ClFN3O |

| Molecular Weight | 233.65 g/mol |

| IUPAC Name | This compound |

| Melting Point | 168-170 °C |

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of specific enzymes related to inflammatory processes and cancer pathways.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion. This inhibition can enhance anti-tumor immunity by increasing levels of tryptophan and reducing kynurenine production .

- Anti-inflammatory Activity : Research indicates that the compound may modulate prostaglandin E2 (PGE2) levels, which are crucial in inflammatory responses. In vitro studies demonstrated that treatment with this compound reduced PGE2 production in IL1-beta stimulated A549 cells .

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

- In Vitro Studies : The compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- In Vivo Studies : Animal models treated with this compound showed significant tumor growth inhibition compared to control groups, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

The anti-inflammatory properties of the compound were evaluated through various assays:

- PGE2 Assays : In A549 cells stimulated with IL1-beta, treatment with this compound resulted in a dose-dependent decrease in PGE2 levels, indicating its role as an anti-inflammatory agent .

Case Studies

- Study on Tumor Models : Mice treated with this compound showed reduced tumor sizes and improved survival rates compared to untreated controls. The study highlighted the compound's ability to enhance immune response against tumors by modulating cytokine profiles .

- Inflammation Model : In a model of acute inflammation induced by DSS (dextran sulfate sodium), administration of the compound led to a significant reduction in colon ulceration and inflammation markers, demonstrating its therapeutic potential in inflammatory bowel disease .

Q & A

Q. What are the standard synthetic routes for 2-Chloro-5-fluoro-6-morpholinonicotinonitrile?

The synthesis typically involves sequential halogenation and nucleophilic substitution. A common pathway starts with a nicotinonitrile precursor, where chloro and fluoro groups are introduced via electrophilic substitution or halogen-exchange reactions. The morpholino group at position 6 is added through nucleophilic aromatic substitution (SNAr) under reflux in polar aprotic solvents (e.g., DMF or DMSO) with a base like K₂CO₃ to deprotonate morpholine . Key intermediates, such as 6-chloro-5-fluoronicotinonitrile, are purified via column chromatography to minimize by-products. Reaction progress is monitored using TLC or HPLC .

Q. How is this compound characterized structurally?

Structural confirmation relies on spectroscopic techniques:

- NMR : and NMR identify substituent positions. Fluorine and chlorine splitting patterns (e.g., coupling) resolve ambiguities in regiochemistry .

- HRMS : Validates molecular formula (C₁₀H₈ClFN₃O).

- X-ray crystallography : Resolves steric effects of the morpholino group and confirms planarity of the pyridine ring .

Q. What stability considerations are critical for handling this compound?

The nitrile group and halogen substituents make the compound sensitive to moisture and light. Storage at 0–6°C in airtight, amber vials under inert gas (N₂ or Ar) is recommended to prevent hydrolysis or decomposition. Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., pH 3–9 buffers at 40°C for 48 hours) .

Advanced Research Questions

Q. How can regioselectivity challenges during morpholino group introduction be addressed?

Regioselectivity in SNAr reactions depends on electron-withdrawing groups (EWGs) activating specific positions. Computational modeling (DFT) predicts the reactivity of positions 2, 5, and 6 by analyzing partial charges and Fukui indices. Experimentally, adjusting solvent polarity (e.g., switching from DMF to THF) or using phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance selectivity for position 6 .

Q. How do researchers resolve contradictions in spectroscopic data for derivatives?

Discrepancies in NMR or mass spectra often arise from tautomerism or residual solvents. Strategies include:

- Variable-temperature NMR : Differentiates dynamic processes (e.g., rotamers of the morpholino group).

- 2D NMR (COSY, HSQC) : Assigns overlapping signals in crowded spectra.

- Isotopic labeling : -labeled morpholine helps track substitution patterns .

Q. What methodologies optimize yield in multistep syntheses?

Design of Experiments (DoE) identifies critical parameters (e.g., temperature, stoichiometry, reaction time). For example:

| Factor | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 80–120°C | 100°C |

| Morpholine Equiv. | 1.2–2.0 | 1.5 |

| Base | K₂CO₃, NaH, DBU | K₂CO₃ |

| Yield improvements (from 45% to 72%) are achieved by minimizing side reactions like nitrile hydrolysis . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。